Product packaging for Quinoline, 7-methoxy-4-(trifluoromethyl)-(Cat. No.:)

Quinoline, 7-methoxy-4-(trifluoromethyl)-

Cat. No.: B13888032
M. Wt: 227.18 g/mol
InChI Key: BPPGMEDRCQQOMX-UHFFFAOYSA-N
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Description

Quinoline, 7-methoxy-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 7-methoxy-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 7-methoxy-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F3NO B13888032 Quinoline, 7-methoxy-4-(trifluoromethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

7-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3

InChI Key

BPPGMEDRCQQOMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C(F)(F)F

Origin of Product

United States

Contextual Significance of Quinoline Derivatives in Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.orgresearchgate.net Its rigid structure provides a defined orientation for substituents, allowing for precise interactions with biological targets. nih.gov Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov This wide-ranging bioactivity has cemented the status of quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov The versatility of the quinoline ring system also allows for its chemical modification at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Strategic Importance of Trifluoromethyl Moieties in Chemical Compound Design

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance a compound's therapeutic potential. nih.gov The trifluoromethyl group is highly electronegative and electron-withdrawing, which can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with its biological target. nih.gov

One of the key advantages of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, which can lead to a longer duration of action in the body. rsc.org Furthermore, the lipophilicity (the ability to dissolve in fats and lipids) of a molecule is often increased by the addition of a trifluoromethyl group. rsc.org This enhanced lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target. The steric bulk of the trifluoromethyl group can also play a crucial role in directing the binding of a molecule to its target receptor. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation3.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy 3.1.1. Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment 3.1.2. Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis 3.2. Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification 3.3. High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis 3.4. Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation Determination

Without primary research data, any attempt to create the specified article would rely on speculation and extrapolation from related molecules, which would violate the core requirements of the request.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like quinoline (B57606) derivatives. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller gap generally implies higher reactivity. For a substituted quinoline, the locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map is a visual representation of the charge distribution on a molecule's surface. arabjchem.orgsapub.org It helps to identify electron-rich regions (potential sites for electrophilic attack, typically colored red) and electron-poor regions (potential sites for nucleophilic attack, typically colored blue). sapub.org For Quinoline, 7-methoxy-4-(trifluoromethyl)-, one would expect to see negative potential around the nitrogen atom and the oxygen of the methoxy (B1213986) group, and positive potential in other regions, influenced by the electron-withdrawing trifluoromethyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. arabjchem.org It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability arising from these hyperconjugative interactions. arabjchem.org This analysis can reveal the nature of intramolecular charge transfer and the delocalization of electron density throughout the quinoline ring system and its substituents.

Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. rsc.org These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations model the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com An MD simulation of Quinoline, 7-methoxy-4-(trifluoromethyl)- could reveal its preferred conformations and how it might bind within a protein active site, for example.

Structure-Energy Relationship Studies

This area of study connects the three-dimensional structure of a molecule to its energetic properties. By systematically modifying the structure (e.g., rotating substituent groups) and calculating the corresponding energy changes using methods like DFT, a potential energy surface can be mapped out. This helps to identify the most stable conformations and the energy barriers between them, providing fundamental insights into the molecule's structural preferences and dynamics. researchgate.net

Overview of Research Trajectories for Fluorinated Quinoline Systems

Classical Heterocyclic Annulation Reactions

Classical methods for quinoline synthesis are characterized by the condensation and subsequent cyclization of aromatic amines with carbonyl compounds or their derivatives. These reactions, many of which were discovered in the late 19th century, remain fundamental in heterocyclic chemistry.

The Friedländer synthesis is one of the most direct and widely utilized methods for preparing quinolines. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by either acids or bases. researchgate.netjk-sci.com For the synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, this would typically involve the reaction of 2-amino-4-methoxybenzaldehyde (B1267418) or a related ketone with a trifluoromethyl-containing carbonyl compound, such as ethyl trifluoroacetoacetate.

The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org A variety of catalysts have been developed to improve the efficiency and mildness of the Friedländer reaction, including iodine, p-toluenesulfonic acid, and Lewis acids. organic-chemistry.orgwikipedia.org Recent advancements have focused on greener approaches, such as using water as a solvent under catalyst-free conditions or employing reusable catalysts to enhance sustainability. rsc.orgorganic-chemistry.org Specifically for the synthesis of 4-trifluoromethyl-substituted quinolines, proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds, proceeding under mild conditions with good to excellent yields. researchgate.net

Table 1: Catalytic Approaches for Friedländer Quinoline Synthesis

Catalyst Type Examples Reaction Conditions Advantages
Acid Catalysts p-Toluenesulfonic acid, Trifluoroacetic acid, HCl, H₂SO₄ Conventional heating or microwave irradiation Readily available, effective for many substrates. jk-sci.comwikipedia.org
Base Catalysts Sodium hydroxide, Pyridine (B92270), Piperidine Reflux in solvents like ethanol Classical method, simple procedure. jk-sci.comorganicreactions.org
Lewis Acids Neodymium(III) nitrate, Silver phosphotungstate Varies, often mild conditions High efficiency, potential for recyclability. organic-chemistry.org
Organocatalysts Proline potassium salt Mild conditions Effective for fluorinated substrates, environmentally benign. researchgate.net
Nanocatalysts Magnetic nanoparticle-supported ionic liquids Varies, often enhanced by ultrasonication Catalyst recyclability, high efficiency. nih.gov

| Catalyst-Free | Water | Heating at ~70°C | Environmentally friendly, simple workup. organic-chemistry.org |

The Knorr quinoline synthesis is another classical method that typically produces 2-hydroxyquinolines (2-quinolones). wikipedia.orgsynarchive.com The process involves the reaction of an aniline (B41778) with a β-ketoester. drugfuture.com The initial reaction forms a β-ketoanilide intermediate, which is then cyclized under strong acidic conditions, such as with concentrated sulfuric acid, to yield the 2-quinolone. wikipedia.orgdrugfuture.com

To synthesize an analogue of the target compound, one would start with m-anisidine (B1676023) (3-methoxyaniline) and a trifluoromethyl-β-ketoester like ethyl 4,4,4-trifluoroacetoacetate. The resulting anilide would then be cyclized. The Knorr synthesis is particularly adaptable for fluorinated systems due to the availability of trifluoromethylated β-ketoesters. iipseries.org The reaction conditions, particularly the amount of acid used, can influence the final product, with competing reactions sometimes leading to the formation of 4-hydroxyquinolines. wikipedia.org

The Conrad-Limpach synthesis also utilizes anilines and β-ketoesters but produces 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com The reaction is temperature-dependent; at lower temperatures, an enamine intermediate is formed, which upon heating to high temperatures (around 250 °C) undergoes thermal cyclization to give the 4-quinolone. wikipedia.orgnih.gov Applying this to the target molecule would involve reacting m-anisidine with ethyl 4,4,4-trifluoroacetoacetate. The initial condensation would be followed by a high-temperature cyclization, likely in a high-boiling inert solvent like mineral oil, to favor the formation of 7-methoxy-4-(trifluoromethyl)quinolin-4-ol. wikipedia.org

The Skraup synthesis is a vigorous reaction that produces the parent quinoline ring system from aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comorganicreactions.org The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline. iipseries.org While a cornerstone of quinoline synthesis, the harsh conditions and the nature of the reactants make the Skraup reaction generally unsuitable for the regioselective synthesis of highly substituted quinolines like 7-methoxy-4-(trifluoromethyl)quinoline. nih.gov It is more commonly used for preparing quinolines with substitution patterns dictated by the starting aniline. organicreactions.orgresearchgate.net

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry offers more versatile and often milder alternatives to the classical methods. These strategies include the functionalization of pre-formed heterocyclic rings and the use of specialized building blocks to introduce key functionalities like the trifluoromethyl group.

Transition metal catalysis provides powerful tools for the late-stage functionalization of the quinoline core. acs.org These methods often rely on C-H activation, allowing for the direct introduction of new functional groups onto the quinoline ring without the need for pre-functionalized starting materials. acs.orgnih.gov Palladium-catalyzed reactions are particularly prominent in this area. mdpi.comrsc.org

For a molecule like 7-methoxy-4-(trifluoromethyl)quinoline, a contemporary approach could involve:

Synthesizing a 4-(trifluoromethyl)quinoline (B1586426) core through a classical method.

Introducing the 7-methoxy group via a palladium-catalyzed C-H activation/alkoxylation reaction.

Alternatively, a palladium-catalyzed cascade reaction could be employed to construct the substituted quinoline ring system in a single transformation from acyclic precursors. mdpi.com The regioselectivity of C-H functionalization on the quinoline ring can be controlled by various factors, including the choice of catalyst, ligand, and directing groups. acs.orgacs.orgnih.gov

The introduction of the trifluoromethyl (CF₃) group is a key step in synthesizing the target compound. The CF₃ group often enhances metabolic stability and binding affinity in bioactive molecules. semanticscholar.org Contemporary methods frequently utilize specialized organofluorine building blocks and reagents to install this group efficiently. wikipedia.orgnih.govfluorochem.co.uk

A primary strategy is nucleophilic trifluoromethylation. The Ruppert-Prakash reagent , trimethyl(trifluoromethyl)silane (TMSCF₃), is one of the most widely used reagents for this purpose. semanticscholar.orgsigmaaldrich.com It can introduce the CF₃ group to various electrophiles, including aldehydes, ketones, and imines. sigmaaldrich.comenamine.net In the context of quinoline synthesis, a 7-methoxy-substituted quinoline precursor could be functionalized at the 4-position, or a precursor ketone could be trifluoromethylated prior to cyclization. beilstein-journals.org

Another approach involves using starting materials that already contain the trifluoromethyl group. researchgate.net For example, a Friedländer synthesis could be performed using a commercially available trifluoromethyl ketone. researchgate.net This "building block" approach simplifies the synthetic route by incorporating the complex fluorinated moiety from the outset. nih.gov

Table 2: Comparison of Synthetic Approaches

Method Starting Materials Key Transformation Typical Product Suitability for Target Compound
Friedländer 2-Amino-4-methoxybenzaldehyde + Trifluoromethyl ketone Acid/Base-catalyzed cyclocondensation 4-(Trifluoromethyl)quinoline High
Knorr m-Anisidine + Trifluoromethyl β-ketoester Acid-catalyzed cyclization of anilide 2-Hydroxyquinoline analogue Moderate (yields quinolone)
Conrad-Limpach m-Anisidine + Trifluoromethyl β-ketoester Thermal cyclization of enamine 4-Hydroxyquinoline analogue Moderate (yields quinolone)
C-H Functionalization 4-(Trifluoromethyl)quinoline Pd-catalyzed C-H alkoxylation 7-Methoxy-4-(trifluoromethyl)quinoline High (for late-stage functionalization)

| Building Block | Varies (uses CF₃-containing precursors) | Nucleophilic trifluoromethylation (e.g., with TMSCF₃) | Trifluoromethylated intermediate/product | High |

Multi-Component Reactions for Expedited Quinoline Assembly

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like quinolines from three or more starting materials in a single, one-pot operation. rsc.orgrsc.orgresearchgate.net This approach is prized in organic and medicinal chemistry for its ability to rapidly generate diverse libraries of compounds by varying the individual components. acs.org The convergent nature of MCRs allows for the construction of the quinoline core with various substituents in a single synthetic step, bypassing the often lengthy and laborious procedures associated with traditional linear syntheses. rsc.orgrsc.org

Several named MCRs have been successfully adapted for the synthesis of quinoline derivatives. rsc.org For instance, a three-component reaction catalyzed by iron(III) chloride (FeCl₃) can efficiently produce 2,4-disubstituted quinolines from anilines, aryl aldehydes, and ethyl lactate (B86563) under neat conditions. rsc.org Similarly, Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) have been shown to mediate the three-component coupling of aldehydes, amines, and alkynes to yield substituted quinolines, with Yb³⁺ often providing better yields than Fe³⁺. scielo.br The mechanism for these reactions generally involves the initial formation of an imine from the aldehyde and amine, which is activated by the Lewis acid. scielo.br This is followed by the addition of the third component (e.g., an alkyne) and subsequent intramolecular cyclization and aromatization to afford the final quinoline product. scielo.br The versatility of MCRs allows for the incorporation of a wide array of functional groups, facilitating the synthesis of analogues related to 7-methoxy-4-(trifluoromethyl)quinoline by selecting appropriately substituted anilines, such as m-anisidine, and trifluoromethyl-containing building blocks.

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

Reaction Name/TypeComponentsCatalyst/ConditionsProduct TypeReference
Lewis Acid-Mediated CouplingAldehydes, Amines, AlkynesFeCl₃ or Yb(OTf)₃Substituted Quinolines scielo.br
Povarov ReactionAnilines, Aldehydes, Alkenes/AlkynesLewis or Brønsted Acids (e.g., I₂)2,4-Substituted Quinolines rsc.orgnih.gov
Grieco Reaction (Kobayashi's Modification)Aniline, Aldehyde, AlkeneYb(OTf)₃, MgSO₄Leads to 2-Substituted Quinolines after oxidation/pyrolysis acs.org

Regioselective Synthesis and Control of Isomeric Purity

Achieving high regioselectivity is a critical challenge in the synthesis of substituted quinolines, particularly when starting materials can react in multiple ways to produce a mixture of isomers. For a target like 7-methoxy-4-(trifluoromethyl)quinoline, precise control over the placement of the methoxy (B1213986) and trifluoromethyl groups is paramount.

To overcome these limitations, modern synthetic methods often employ transition-metal catalysis to achieve high regioselectivity through directed C-H activation and annulation strategies. mdpi.commdpi.comscilit.com For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com The catalyst facilitates ortho-C-H bond activation of the aniline, guiding the subsequent cyclization process under mild conditions. mdpi.com Another powerful strategy is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols, which yields highly substituted 3-iodoquinolines with excellent regioselectivity. acs.org The resulting iodoquinolines can then be further functionalized. acs.org By carefully selecting the starting materials and catalytic system, chemists can direct the formation of specific isomers, ensuring high isomeric purity of the final product. mdpi.com

Functional Group Transformations and Derivatization at the Quinoline Nucleus

Once the quinoline core is assembled, subsequent functional group transformations and derivatization are often necessary to synthesize specific analogues or to build more complex molecules. The quinoline ring system exhibits distinct reactivity patterns; the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack (especially at the 2- and 4-positions), while the benzene (B151609) ring behaves more like a typical aromatic system, undergoing electrophilic substitution. iust.ac.ir However, the presence of strong activating or deactivating groups, such as methoxy and trifluoromethyl substituents, can significantly alter this reactivity, enabling a wide range of chemical modifications.

Selective Halogenation and Amination Reactions

The introduction of halogen atoms or amino groups onto the quinoline nucleus is a common strategy for creating analogues with altered properties.

Halogenation: The regioselective halogenation of quinolines can be challenging. Direct electrophilic halogenation typically occurs on the electron-rich benzene ring, while the pyridine ring is deactivated. However, specific reagents and conditions can provide access to otherwise inaccessible positions. An operationally simple, metal-free protocol has been developed for the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature with high regioselectivity. rsc.org For quinolines lacking a directing group at position 8, halogenation of the pyridine ring can be achieved under different conditions, often involving the quinoline N-oxide or hydrochloride salt to alter the ring's electronic properties. mdpi.comiust.ac.ir

Amination: Direct amination of the quinoline ring is also possible. The Chichibabin reaction, for instance, allows for the introduction of an amino group at the 2-position of quinoline using sodium amide (NaNH₂), though it is not always regioselective. Oxidative aminations offer an alternative route. iust.ac.ir More recently, synthetic methods have focused on tuning the 2-position of halogenated quinolines via reductive amination pathways, showcasing how a pre-installed functional group can be converted to an amine. nih.gov This approach allows for the synthesis of diverse analogues with potent biological activities. nih.gov

Table 2: Selected Functionalization Reactions on the Quinoline Nucleus

TransformationPositionReagents/ConditionsDescriptionReference
C-H HalogenationC5Trihaloisocyanuric acid, room tempMetal-free, regioselective halogenation of 8-substituted quinolines. rsc.org
Amination (Chichibabin)C2NaNH₂ in liquid NH₃Direct nucleophilic amination of the pyridine ring. iust.ac.ir
Reductive AminationC2Starting from 2-haloquinolinesConversion of a halogen to a diverse range of amino groups. nih.gov
C-H AlkenylationC2Quinoline N-oxide, acrylates, Pd(OAc)₂Palladium-catalyzed direct functionalization. mdpi.com

Modifications of Methoxy and Trifluoromethyl Groups

The methoxy and trifluoromethyl groups on the quinoline scaffold are key determinants of the molecule's physicochemical properties and reactivity.

Methoxy Group: The 7-methoxy group is an electron-donating group that activates the benzene portion of the quinoline ring towards electrophilic substitution, directing incoming electrophiles primarily to the 6- and 8-positions. The methoxy group itself can be a site for chemical modification. The most common transformation is ether cleavage, typically using strong acids like HBr or Lewis acids such as BBr₃, to yield the corresponding 7-hydroxyquinoline. This phenol (B47542) can then be used as a handle for further derivatization, such as conversion into other ethers or esters, allowing for the introduction of a wide variety of functional groups.

Trifluoromethyl Group: The 4-trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. mdpi.com This group deactivates the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. mdpi.com Unlike the methoxy group, the trifluoromethyl group is exceptionally stable and generally not susceptible to direct chemical modification under standard synthetic conditions. Its primary role is to modulate the electronic properties and metabolic stability of the parent molecule. mdpi.comscilit.com Attempts to modify the CF₃ group typically require harsh conditions and are not common in the context of late-stage functionalization of complex molecules.

Comprehensive Structural Analysis of Quinoline, 7-methoxy-4-(trifluoromethyl)- Unavailable in Published Literature

A thorough search of scientific databases and publicly available research indicates that a complete set of advanced spectroscopic and crystallographic data for the specific chemical compound Quinoline, 7-methoxy-4-(trifluoromethyl)- has not been published. While extensive research exists for a wide array of substituted quinolines, including various methoxy, trifluoromethyl, and chloro-derivatives, the specific compound of interest does not appear to have been synthesized and characterized in a manner that would provide the detailed research findings required for the requested article.

Efforts to locate specific experimental data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), two-dimensional NMR, Infrared (IR) and Raman vibrational spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for Quinoline, 7-methoxy-4-(trifluoromethyl)- were unsuccessful.

The available scientific literature contains detailed characterization for structurally similar compounds, such as 6-methoxy- and 8-methoxy-isomers, as well as quinolines with substitutions at other positions. For example, data is available for compounds like 2-chloro-3-ethynyl-7-methoxy quinoline and various (trifluoromethyl)isoquinoline derivatives. However, per the user's strict instructions to focus solely on Quinoline, 7-methoxy-4-(trifluoromethyl)- and not introduce information from other compounds, it is not possible to generate the requested detailed article.

Therefore, the content for the following outlined sections cannot be provided with the required scientific accuracy and detail based on existing research findings.

Mechanistic Investigations into Biological Activities Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Influence of the 7-Methoxy Group on Biological Potency and Selectivity

The methoxy (B1213986) group (-OCH₃), particularly when positioned on an aromatic ring system like quinoline (B57606), is known to significantly modulate a compound's physicochemical properties and, consequently, its biological activity. Its influence stems from both electronic and steric effects.

Electronically, the methoxy group is a strong electron-donating group through resonance, which can increase the electron density of the quinoline ring system. This alteration can affect how the molecule interacts with biological targets, potentially enhancing binding to electron-deficient pockets in proteins. For instance, in a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, the presence of the 7-methoxy group was integral to their antimicrobial activity. mdpi.com The specific placement at the 7-position can also be critical for selectivity. Studies on other quinoline derivatives have shown that substitutions at this position can be pivotal for potent and selective activity. For example, 4-aminoquinoline (B48711) derivatives with bi-aryl substitutions at the 7-position have demonstrated high potency as antimalarial agents.

Furthermore, the methoxy group can serve as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding and stabilization. This capability allows it to form key interactions within a target's active site, contributing to both the potency and selectivity of the molecule. The lipophilicity added by the methoxy group can also influence the compound's ability to cross cellular membranes, affecting its bioavailability and access to intracellular targets. In studies of 5,6,7-trimethoxy quinolines, these substitutions were found to be important for cytotoxic activity against various cancer cell lines. nih.gov

Impact of the 4-Trifluoromethyl Group on Target Binding and Biological Response

The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry, valued for its ability to enhance a molecule's metabolic stability and binding affinity. Its strong electron-withdrawing nature significantly alters the electronic profile of the quinoline ring, which can profoundly impact interactions with biological targets.

The high electronegativity of the fluorine atoms in the -CF₃ group can lead to favorable electrostatic and hydrogen bonding interactions with target proteins. This group is known to occupy hydrophobic pockets within enzyme active sites, thereby enhancing the binding affinity of the ligand. For example, in the crystal structure of the kinase inhibitor zgwatinib, a quinoline derivative, the trifluoromethyl group was observed to occupy a key hydrophobic pocket. The metabolic stability imparted by the C-F bonds, which are stronger than C-H bonds, can increase the half-life of the compound in biological systems, leading to a more sustained biological response.

The steric bulk of the trifluoromethyl group at the 4-position can also influence the molecule's orientation within a binding site, contributing to selectivity for a specific target over others. Research on 4-trifluoromethyl-2-anilinoquinoline derivatives has identified them as potential anti-cancer agents, highlighting the importance of this group in the quinoline scaffold for achieving a desired biological effect. biointerfaceresearch.com

Conformational Flexibility and Ligand-Target Interactions

Molecular modeling and dynamics simulations on related quinoline compounds have provided insights into how these molecules interact with their targets. For instance, a study on 5,6,7-trimethoxy quinoline derivatives showed that ligand binding led to a reduction in the conformational flexibility of the target protein, indicating a stable and favorable interaction. nih.gov The specific orientation adopted by the 7-methoxy and 4-trifluoromethyl groups is crucial for optimizing contacts within the binding pocket. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group establishes a unique electronic distribution across the quinoline scaffold, which dictates the nature and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) with amino acid residues of the target protein.

Cellular Mechanistic Studies (e.g., Cell Cycle Perturbation, Apoptosis Induction in cell lines)

While specific cellular studies on Quinoline, 7-methoxy-4-(trifluoromethyl)- are not available, the quinoline scaffold is a well-established pharmacophore in compounds that exhibit potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

Many quinoline derivatives have been shown to interfere with the cell cycle progression in cancer cells. For example, certain 5,6,7-trimethoxy quinoline compounds have been demonstrated to arrest cells in the G2/M phase of the cell cycle. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

The induction of apoptosis is a common mechanistic pathway for cytotoxic quinoline compounds. This process can be triggered through various signaling cascades. For instance, some quinoline-derived trifluoromethyl alcohols have been shown to cause increased cell death through apoptosis. Studies on other substituted quinolines have revealed that they can induce apoptosis in a dose-dependent manner, as confirmed by assays such as Annexin V binding. nih.gov It is plausible that Quinoline, 7-methoxy-4-(trifluoromethyl)- could exert similar effects, potentially by inhibiting key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases, leading to cell cycle disruption and the activation of apoptotic pathways in cancer cell lines.

Emerging Applications and Material Science Prospects

Design and Synthesis as Chemical Biology Probes and Tools

The design of "Quinoline, 7-methoxy-4-(trifluoromethyl)-" and its derivatives as chemical biology probes is rooted in the versatile and synthetically accessible quinoline (B57606) framework. nih.gov The strategic placement of the methoxy (B1213986) and trifluoromethyl groups allows for the fine-tuning of the molecule's photophysical and biological properties. The electron-donating 7-methoxy group can enhance fluorescence quantum yields, while the electron-withdrawing 4-trifluoromethyl group can modulate the emission wavelength and improve metabolic stability. mdpi.comresearchgate.net

The synthesis of such probes often involves a multi-step approach. A common strategy is the intramolecular cyclization of trifluoromethyl-substituted enamino ketones, which can be prepared from 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones. nih.govmdpi.com This is followed by functionalization of the quinoline core. For instance, the synthesis of 6-amino-4-(trifluoromethyl)quinolines has been achieved through an electrophilic aromatic substitution reaction catalyzed by sulfuric acid. mdpi.comresearchgate.net These amino derivatives can then be further modified to introduce specific functionalities for targeting biomolecules or for enhancing their properties as fluorescent probes. The modular nature of the quinoline scaffold allows for the systematic variation of substituents to optimize the probe's performance for a specific biological application. nih.gov

Development as Fluorescent Markers and Sensors for in vitro Biological Detection

The inherent fluorescence of the quinoline nucleus, further modulated by the methoxy and trifluoromethyl substituents, makes "Quinoline, 7-methoxy-4-(trifluoromethyl)-" an attractive scaffold for the development of fluorescent markers and sensors. researchgate.net The combination of an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) can lead to intramolecular charge transfer (ICT) characteristics, resulting in environmentally sensitive fluorescence. nih.gov This solvatochromism, where the emission wavelength shifts with the polarity of the solvent, is a desirable feature for biological sensing applications. tandfonline.com

Derivatives of 4-(trifluoromethyl)quinoline (B1586426) have shown promising photophysical properties, including significant Stokes shifts and variable fluorescence quantum yields depending on the solvent environment. For example, trifluoromethylated quinoline-phenol Schiff bases have demonstrated fluorescence quantum yields ranging from 0.12 to 0.85 in different solvents. researchgate.netresearchgate.net This sensitivity to the local environment can be exploited to design probes that report on changes in cellular microenvironments, such as polarity or viscosity. Furthermore, the quinoline scaffold can be functionalized with specific recognition moieties to create chemosensors for the detection of ions and small molecules. researchgate.net

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Fluorescence Quantum Yield (Φf)
Chloroform 355-390 414-475 59-85 0.12-0.80
DMSO 355-390 420-540 65-150 0.20-0.75
Methanol 378-403 443-533 65-130 0.13-0.85

Table 1: Photophysical properties of trifluoromethylated quinoline-phenol Schiff base derivatives in different solvents. Data extracted from studies on related compounds. researchgate.nettandfonline.comresearchgate.net

Potential in Organic Electronic Materials and Optoelectronic Devices

The electronic properties of "Quinoline, 7-methoxy-4-(trifluoromethyl)-" suggest its potential for use in organic electronic materials and optoelectronic devices. The trifluoromethyl group is known to enhance electron transport properties and reduce intermolecular stacking in organic materials, which is beneficial for applications in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Quinoline derivatives, in general, are recognized for their excellent mechanical properties and efficiency in electron transport, making them suitable for use in organic electronics and optoelectronics. tandfonline.com

While specific studies on "Quinoline, 7-methoxy-4-(trifluoromethyl)-" in OLEDs are not extensively documented, related quinoline derivatives have been successfully incorporated into OLED devices as blue-emitting materials. nih.gov The high thermal stability of trifluoromethylated quinolines further supports their potential application in such devices, where operational stability is crucial. nih.govresearchgate.net The combination of a stable quinoline core with the electron-modulating substituents offers a promising avenue for the design of new materials for organic electronics.

Utilization as Scaffolds in Pre-clinical Drug Discovery (Lead Compound Identification and Optimization)

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. researchgate.net The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net These properties make the "7-methoxy-4-(trifluoromethyl)quinoline" scaffold a valuable starting point for preclinical drug discovery.

A notable example is the development of novel 4-trifluoromethylquinoline derivatives as inhibitors of serum/glucocorticoid-regulated kinase-1 (SGK1), a promising target for the treatment of prostate cancer. nih.gov In these studies, the 4-trifluoromethylquinoline core served as the foundational scaffold, and structural optimization was performed by modifying other positions on the quinoline ring to improve potency and selectivity. This hit-to-lead optimization process highlights the utility of this scaffold in identifying and refining lead compounds for therapeutic development. nih.govthno.org The versatility of the quinoline ring allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery.

Applications in Supramolecular Chemistry

While specific applications of "Quinoline, 7-methoxy-4-(trifluoromethyl)-" in supramolecular chemistry are not yet widely reported, the structural features of this molecule suggest its potential in this field. Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. nih.gov The presence of the quinoline nitrogen, the methoxy oxygen, and the fluorine atoms of the trifluoromethyl group provides multiple sites for hydrogen bonding and other non-covalent interactions.

These interactions can be exploited in crystal engineering to control the packing of molecules in the solid state, potentially leading to materials with desired properties. Furthermore, the quinoline ring can participate in π-π stacking interactions, which are also a key driving force in the formation of supramolecular assemblies. The principles of host-guest chemistry could also be applied, where the quinoline derivative could act as either a host or a guest molecule in a larger supramolecular complex. nih.gov The ability of fluorinated compounds to form specific interactions could be leveraged to design novel self-assembling systems.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel, Sustainable, and Scalable Synthetic Pathways

The future development and application of Quinoline (B57606), 7-methoxy-4-(trifluoromethyl)- are contingent upon the availability of efficient, environmentally benign, and industrially scalable synthetic routes. Current research into quinoline synthesis often involves classic methods like the Friedländer annulation or Pfitzinger reaction, but these can suffer from harsh conditions or limited substrate scope. nih.govresearchgate.net Future research must prioritize the development of novel synthetic strategies that address these limitations.

Key areas for exploration include:

Nanocatalyst-Driven Syntheses: The use of nanocatalysts in organic synthesis has emerged as a highly efficient and sustainable approach. nih.gov Research should be directed toward employing reusable nanocatalysts for the synthesis of the target quinoline, which could lead to higher yields, milder reaction conditions, and a significant reduction in waste products.

Continuous-Flow Methodologies: Continuous-flow processing is a powerful technology for scaling up chemical production safely and efficiently. acs.org Developing a continuous-flow route for Quinoline, 7-methoxy-4-(trifluoromethyl)- would enable rapid, automated, and scalable production, which is essential for both extensive biological screening and potential manufacturing. acs.org This approach offers precise control over reaction parameters, enhancing reproducibility and yield. acs.org

Metal-Free Cascade Reactions: Designing one-pot, metal-free cascade reactions offers an atom-economical and sustainable pathway. researchgate.net Future work should investigate cascade strategies that assemble the quinoline core from simple, readily available precursors without the need for expensive and potentially toxic heavy metal catalysts.

Synthetic Strategy Potential Advantages Key Research Focus
NanocatalysisHigh efficiency, catalyst reusability, mild conditions, reduced waste. nih.govDevelopment of specific nanocatalysts for quinoline ring formation.
Continuous-Flow SynthesisScalability, automation, improved safety, high reproducibility. acs.orgOptimization of flow reactor parameters and reaction kinetics.
Metal-Free Cascade ReactionsAtom economy, reduced cost, environmental sustainability. researchgate.netDesign of novel multi-step, one-pot reaction sequences.

Advanced Computational Modeling for Predictive Design and De Novo Ligand Discovery

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and designing novel compounds in silico. For Quinoline, 7-methoxy-4-(trifluoromethyl)-, advanced computational modeling can guide synthetic efforts and prioritize experimental testing.

Future computational research should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the molecule's electronic structure, reactivity, and photophysical properties. bohrium.comresearchgate.net This knowledge is crucial for predicting its behavior in biological systems and for designing novel materials.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to build predictive models that correlate the structural features of related quinoline analogs with their biological activity. nih.gov These models can then be used to design more potent derivatives of the target compound.

De Novo Ligand Design: Generative AI and de novo design algorithms can use the Quinoline, 7-methoxy-4-(trifluoromethyl)- scaffold as a starting point to generate entirely new molecules with optimized properties for specific biological targets. creative-biostructure.comwiley.com This approach moves beyond simple modifications to explore novel chemical space, potentially leading to breakthrough discoveries. youtube.com

Computational Method Application Anticipated Outcome
Density Functional Theory (DFT)Calculation of electronic properties, orbital energies, and reactivity. bohrium.comresearchgate.netPrediction of molecular stability, reaction mechanisms, and suitability for electronic materials.
3D-QSAR/CoMFABuilding predictive models based on steric and electrostatic fields. nih.govRational design of new analogs with enhanced biological activity.
De Novo DesignAlgorithmic generation of novel molecular structures. creative-biostructure.comnih.govDiscovery of novel ligands and scaffolds with high predicted affinity and specificity for biological targets.

Identification of Novel Biological Targets and Polypharmacology Investigations

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The specific substitutions on Quinoline, 7-methoxy-4-(trifluoromethyl)- suggest a unique interaction profile that warrants comprehensive investigation to identify novel therapeutic applications.

Key future research avenues include:

Unbiased Phenotypic Screening: Moving beyond target-based approaches, unbiased phenotypic screening can identify compounds based on their effects on cellular or organismal behavior. acs.org Subjecting Quinoline, 7-methoxy-4-(trifluoromethyl)- to a diverse array of phenotypic assays could reveal unexpected activities against complex diseases like cancer or neurodegeneration.

Target Deconvolution: Once a phenotypic effect is identified, modern chemical biology techniques (e.g., thermal proteome profiling, activity-based protein profiling) can be used to determine the specific molecular target(s) responsible for the observed biological activity.

Polypharmacology Profiling: Many effective drugs act on multiple targets, a concept known as polypharmacology. nih.govnih.gov It is crucial to systematically investigate the potential for Quinoline, 7-methoxy-4-(trifluoromethyl)- to modulate multiple targets simultaneously. This profile could be advantageous for treating complex diseases driven by robust biological networks, where hitting a single target is insufficient. nih.govresearchgate.net

Research Area Objective Potential Therapeutic Areas
Phenotypic ScreeningDiscover novel biological effects without a preconceived target. acs.orgOncology, infectious diseases, central nervous system disorders.
Target DeconvolutionIdentify the specific protein(s) that the compound binds to.Validation of new drug targets and mechanisms of action.
PolypharmacologyCharacterize the compound's activity across multiple targets. nih.govnih.govComplex diseases like cancer, metabolic disorders, and inflammatory conditions.

Integration with Emerging Technologies for High-Throughput Chemical Biology Screening

To efficiently explore the biological potential of Quinoline, 7-methoxy-4-(trifluoromethyl)-, its integration with cutting-edge, high-throughput screening (HTS) technologies is essential. These platforms allow for the rapid testing of a compound against thousands of potential targets or in thousands of different biological contexts. nih.govnih.gov

Future screening efforts should leverage:

Advanced Assay Platforms: Technologies such as Affinity Selection Mass Spectrometry (ASMS), Surface Plasmon Resonance (SPR), and high-throughput flow cytometry provide sensitive and rapid methods for detecting direct binding interactions or cellular responses. nih.govdrugdiscoverychemistry.comuio.no

DNA-Encoded Libraries (DEL): Screening against DELs, which contain billions of unique molecules conjugated to DNA barcodes, can rapidly identify binding partners for the target quinoline derivative by using it as a competitive ligand, thereby mapping its interaction landscape. drugdiscoverychemistry.com

Direct-to-Biology (D2B) Platforms: D2B approaches streamline the drug discovery process by screening crude reaction mixtures directly in biological assays, bypassing the need for purification of every synthesized analog. digitellinc.com This allows for a much faster exploration of structure-activity relationships around the Quinoline, 7-methoxy-4-(trifluoromethyl)- scaffold.

Technology Screening Application Key Advantage
Affinity Selection Mass Spectrometry (ASMS)Direct detection of binding to proteins in complex mixtures. drugdiscoverychemistry.comHigh throughput, label-free, identifies direct binders.
High-Content Screening (HCS)Automated microscopy to quantify cellular phenotypic changes. nih.govProvides multi-parameter, image-based data on cellular effects.
DNA-Encoded Libraries (DEL)Screening against vast libraries for target identification. drugdiscoverychemistry.comUnprecedented library size for discovering novel interactions.
Direct-to-Biology (D2B)Rapid screening of unpurified synthesis products. digitellinc.comAccelerates hit-to-lead optimization cycles.

Rational Design of Next-Generation Materials Based on Quinoline, 7-methoxy-4-(trifluoromethyl)- Scaffolds

Beyond its biomedical potential, the Quinoline, 7-methoxy-4-(trifluoromethyl)- scaffold possesses electronic and photophysical properties that make it an attractive candidate for the development of advanced functional materials. The electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group create a push-pull system on the aromatic quinoline core, which can be exploited for applications in materials science.

Future research should explore:

Organic Electronics: Investigating the semiconductor properties of this quinoline derivative and its polymers. Its defined electronic structure could be suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs).

Fluorescent Probes and Sensors: The inherent fluorescence of the quinoline core can be tuned by its substituents. Research should focus on whether the compound or its derivatives can act as sensitive and selective fluorescent probes for detecting metal ions, pH changes, or specific biomolecules.

Advanced Polymers: The quinoline scaffold can be incorporated into polymer backbones to create materials with novel properties. For instance, quinine-based polymers have been explored for nucleic acid delivery. acs.org Similarly, polymers containing the Quinoline, 7-methoxy-4-(trifluoromethyl)- unit could be designed for applications in drug delivery, specialty coatings, or membranes.

Material Application Relevant Property Research Goal
Organic ElectronicsCharge transport and luminescence. bohrium.comDevelopment of novel organic semiconductors and emitters.
Fluorescent SensorsEnvironment-sensitive fluorescence (solvatochromism). researchgate.netCreation of probes for chemical or biological sensing.
Functional PolymersSelf-assembly and stimuli-responsive behavior. acs.orgDesign of smart materials for biomedical or industrial use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.